molecular formula C8H5N3 B1529227 3-Ethynyl-imidazo[1,2-A]pyrazine CAS No. 943320-47-6

3-Ethynyl-imidazo[1,2-A]pyrazine

Cat. No. B1529227
Key on ui cas rn: 943320-47-6
M. Wt: 143.15 g/mol
InChI Key: LLYBBCIBNZDXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09029533B2

Procedure details

To a solution of 3-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine (0.15 g, 0.7 mmol) in 3.5 mL of THF was added 1.05 mL (1.05 mmol) of tetrabutylammonium fluoride (1.0M in THF) at ambient temperature. The solution was stirred for 15 min, concentrated, and the crude product purified by silica gel flash chromatography (eluted with 50% EtOAc/hexanes) to provide 0.078 g of product.
Name
3-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[N:11]2[CH:12]=[CH:13][N:14]=[CH:15][C:10]2=[N:9][CH:8]=1)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:6]([C:7]1[N:11]2[CH:12]=[CH:13][N:14]=[CH:15][C:10]2=[N:9][CH:8]=1)#[CH:5] |f:1.2|

Inputs

Step One
Name
3-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine
Quantity
0.15 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CN=C2N1C=CN=C2
Name
Quantity
1.05 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product purified by silica gel flash chromatography (eluted with 50% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#C)C1=CN=C2N1C=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.078 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.